In-Depth Technical Guide: Solvent Orange 14 (C22H17N5)
In-Depth Technical Guide: Solvent Orange 14 (C22H17N5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 14, a synthetic azo dye, is recognized by its vibrant orange-red hue. Chemically classified as a diazo compound, its molecular formula is C22H17N5. This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Orange 14, its synthesis, and its mechanism of action as a colorant. The information is curated for researchers and professionals in chemistry and materials science.
Chemical and Physical Data
A summary of the key identifiers and physicochemical properties of Solvent Orange 14 is presented in the tables below for easy reference and comparison.
Table 1: Chemical Identification of Solvent Orange 14
| Identifier | Value |
| Molecular Formula | C22H17N5[1][2] |
| IUPAC Name | 4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine |
| CAS Number | 6368-70-3[1][2] |
| C.I. Number | 26020[2] |
| Molecular Weight | 351.40 g/mol |
| Synonyms | Calco Oil Orange 7078V, Organol Dark Red, Victosol Orange |
Table 2: Physicochemical Properties of Solvent Orange 14
| Property | Value |
| Physical State | Dark red-orange powder |
| Melting Point | Not available |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, and benzene |
| Density | Not available |
Table 3: Spectroscopic Data for Solvent Orange 14
| Spectroscopic Technique | Characteristic Data |
| UV-Vis (λmax) | Data not available |
| Infrared (IR) | Data not available |
| ¹H-NMR | Data not available |
| ¹³C-NMR | Data not available |
Note: Specific experimental spectroscopic data for Solvent Orange 14 were not found in the available search results. The characterization of azo dyes typically involves these techniques.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of azo dyes, which can be adapted for Solvent Orange 14.
Synthesis of Solvent Orange 14
The synthesis of Solvent Orange 14 is achieved through a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.
1. Diazotization of 4-(Phenyldiazenyl)benzenamine:
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Reagents: 4-(Phenyldiazenyl)benzenamine, hydrochloric acid, sodium nitrite, water, ice.
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Procedure:
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Dissolve a molar equivalent of 4-(phenyldiazenyl)benzenamine in an aqueous solution of hydrochloric acid.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt.
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Continue stirring for a short period after the addition is complete to ensure the full conversion to the diazonium salt.
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2. Azo Coupling with Naphthalen-1-amine:
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Reagents: The prepared diazonium salt solution, naphthalen-1-amine, a suitable solvent (e.g., ethanol or water).
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Procedure:
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Dissolve a molar equivalent of naphthalen-1-amine in a suitable solvent.
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Cool the solution in an ice bath.
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Slowly add the cold diazonium salt solution to the naphthalen-1-amine solution with vigorous stirring.
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The coupling reaction will proceed, leading to the formation of the dark red-orange precipitate of Solvent Orange 14.
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After the reaction is complete, the solid product can be collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.
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Characterization Protocols
1. Ultraviolet-Visible (UV-Vis) Spectroscopy:
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Objective: To determine the maximum absorption wavelength (λmax) of the dye.
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Procedure:
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Prepare a dilute solution of Solvent Orange 14 in a suitable solvent (e.g., ethanol).
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Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.
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Identify the wavelength at which the maximum absorbance occurs.
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2. Fourier-Transform Infrared (FTIR) Spectroscopy:
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Objective: To identify the functional groups present in the molecule.
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Procedure:
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Prepare a sample of the dry dye, typically as a KBr pellet or a thin film.
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Record the IR spectrum over a range of approximately 4000-400 cm⁻¹.
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Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aromatic), N=N (azo), and C=C (aromatic).
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3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To elucidate the detailed molecular structure.
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Procedure:
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Dissolve a small amount of the dye in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Record the ¹H and ¹³C NMR spectra.
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Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the specific protons and carbons in the molecule.
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Visualizations
Synthesis Workflow of Solvent Orange 14
Caption: A flowchart illustrating the two-step synthesis of Solvent Orange 14.
Mechanism of Action: Coloring Agent
Caption: A diagram showing the physical interaction of Solvent Orange 14 with a substrate to impart color.
